molecular formula C17H20BrN3O4 B15340792 (S)-4-(3-Bromo-4-cyanophenyl)-1-(tert-butoxy-carbonyl)piperazine-2-carboxylic acid

(S)-4-(3-Bromo-4-cyanophenyl)-1-(tert-butoxy-carbonyl)piperazine-2-carboxylic acid

Cat. No.: B15340792
M. Wt: 410.3 g/mol
InChI Key: RXXMTEDPLMEESI-AWEZNQCLSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(S)-4-(3-Bromo-4-cyanophenyl)-1-(tert-butoxy-carbonyl)piperazine-2-carboxylic acid is a complex organic compound that features a piperazine ring substituted with a bromine atom, a cyano group, and a tert-butoxycarbonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (S)-4-(3-Bromo-4-cyanophenyl)-1-(tert-butoxy-carbonyl)piperazine-2-carboxylic acid typically involves multiple steps:

    Formation of the Piperazine Ring: The piperazine ring can be synthesized through the cyclization of appropriate diamines.

    Introduction of Substituents: The bromine atom and cyano group are introduced via electrophilic aromatic substitution reactions. The tert-butoxycarbonyl group is typically added using tert-butyl chloroformate in the presence of a base.

    Final Coupling: The final step involves coupling the substituted piperazine with the carboxylic acid group under suitable conditions.

Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the piperazine ring.

    Reduction: Reduction reactions can target the cyano group, converting it to an amine.

    Substitution: The bromine atom can be substituted with other nucleophiles in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst can be used.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.

Major Products:

    Oxidation: Products may include N-oxides or other oxidized derivatives.

    Reduction: The primary product is the corresponding amine.

    Substitution: Products depend on the nucleophile used, resulting in various substituted derivatives.

Scientific Research Applications

(S)-4-(3-Bromo-4-cyanophenyl)-1-(tert-butoxy-carbonyl)piperazine-2-carboxylic acid has several applications in scientific research:

    Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.

    Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules.

    Biological Studies: It can be used in studies to understand the interaction of piperazine derivatives with biological targets.

Mechanism of Action

The mechanism of action of (S)-4-(3-Bromo-4-cyanophenyl)-1-(tert-butoxy-carbonyl)piperazine-2-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine and cyano groups can participate in binding interactions, while the piperazine ring can modulate the compound’s overall conformation and binding affinity.

Comparison with Similar Compounds

    (S)-4-(3-Bromo-4-cyanophenyl)piperazine-2-carboxylic acid: Lacks the tert-butoxycarbonyl group.

    (S)-4-(3-Bromo-4-cyanophenyl)-1-(tert-butoxycarbonyl)piperazine: Lacks the carboxylic acid group.

Uniqueness: (S)-4-(3-Bromo-4-cyanophenyl)-1-(tert-butoxy-carbonyl)piperazine-2-carboxylic acid is unique due to the presence of all three functional groups (bromine, cyano, and tert-butoxycarbonyl) on the piperazine ring, which can significantly influence its chemical reactivity and biological activity.

Properties

Molecular Formula

C17H20BrN3O4

Molecular Weight

410.3 g/mol

IUPAC Name

(2S)-4-(3-bromo-4-cyanophenyl)-1-[(2-methylpropan-2-yl)oxycarbonyl]piperazine-2-carboxylic acid

InChI

InChI=1S/C17H20BrN3O4/c1-17(2,3)25-16(24)21-7-6-20(10-14(21)15(22)23)12-5-4-11(9-19)13(18)8-12/h4-5,8,14H,6-7,10H2,1-3H3,(H,22,23)/t14-/m0/s1

InChI Key

RXXMTEDPLMEESI-AWEZNQCLSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N1CCN(C[C@H]1C(=O)O)C2=CC(=C(C=C2)C#N)Br

Canonical SMILES

CC(C)(C)OC(=O)N1CCN(CC1C(=O)O)C2=CC(=C(C=C2)C#N)Br

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.